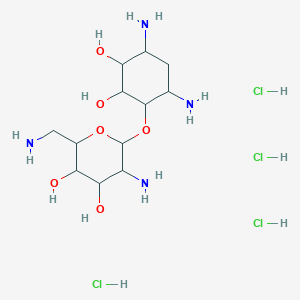

Neamine hydrochloride; Neamine tetrahydrochloride

Description

Neamine Hydrochloride (CAS: 15446-43-2), also known as Neomycin Sulfate EP Impurity A, is a pseudodisaccharide degradation product of neomycin. It consists of two linked aminocyclitol rings (2-deoxystreptamine and neosamine C) and is structurally categorized as a core motif of aminoglycoside antibiotics . Its hydrochloride form enhances solubility and stability, making it suitable for analytical and research applications.

Neamine Tetrahydrochloride is a polycationic derivative with four chloride counterions. It retains the pseudodisaccharide core but exhibits broader biological activities, including antibacterial, anti-angiogenic, and neuroprotective effects. Notably, it inhibits angiogenin-mediated nuclear translocation in cancer cells and reduces blood-brain barrier (BBB) leakage in stroke models .

Properties

IUPAC Name |

5-amino-2-(aminomethyl)-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Neomycin

Neamine is a degradation product of neomycin. The synthesis of neamine hydrochloride typically involves the hydrolysis of neomycin to obtain neamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Total Synthesis

The total synthesis of neamine involves complex glycosylation reactions. A key step is the synthesis of aminocyclitol components, which are then glycosylated to form neamine. This process is challenging due to the complexity of the glycosylation reactions required.

Chemical Synthesis Steps

Glycosylation : The synthesis begins with the preparation of aminocyclitol components, which are then glycosylated using modified Koenigs-Knorr conditions.

Protection and Deprotection : The hydroxyl groups of neamine are protected with acyl groups, followed by deprotection steps to yield the final neamine structure.

Formation of Hydrochloride Salt : Neamine is converted into its hydrochloride form by reacting it with hydrochloric acid.

Analysis of Preparation Methods

| Method | Description | Yield | Purity |

|---|---|---|---|

| Hydrolysis of Neomycin | Neomycin is hydrolyzed to obtain neamine, which is then converted to its hydrochloride form. | High | High |

| Total Synthesis | Involves complex glycosylation reactions to synthesize neamine from aminocyclitol components. | Variable | High |

Research Findings

Research on neamine hydrochloride has focused on its antibiotic properties and its role as a degradation product of neomycin. The synthesis of neamine is challenging due to the complexity of glycosylation reactions involved. Recent studies have explored improved methods for synthesizing neamine derivatives, which could enhance its utility in research contexts.

Chemical Reactions Analysis

Derivatization via Acylation

Neamine undergoes regioselective acylation to protect its amine and hydroxyl groups. For example:

-

Benzoylation : Reaction with benzoyl chloride in pyridine selectively protects hydroxyl groups, yielding pentabenzoate derivatives. A 5,6-diol moiety in neamine derivatives is preferentially benzoylated, as observed in apramycin-based syntheses .

-

Acetylation : Tetra-N-acetyl neamine is synthesized by acetylating all four primary amines. Periodate oxidation studies of this derivative reveal selective cleavage patterns, aiding structural analysis .

Table 1: Acylation Reactions of Neamine Derivatives

Diazo-Transfer Reactions

Regioselective introduction of azido groups is achieved using imidazole-1-sulfonyl azide hydrochloride (7·HCl). Reactivity depends on pH and catalysts:

-

At pH 8 with Cu(II) , all six amines in neomycin B react, forming polyazido derivatives .

-

At pH 7 without Cu(II) , only the least basic amine (C3-position of the 2-deoxystreptamine ring) reacts selectively .

Table 2: Azide Introduction Under Varying Conditions

| pH | Catalyst | Azido Groups Introduced | Conversion Efficiency | Source |

|---|---|---|---|---|

| 8 | Cu(II) | 6 | 100% | |

| 7 | None | 1–2 | 82% |

Alkylation for Amphiphilic Derivatives

Long alkyl chains (e.g., nonyl or naphthylalkyl) are grafted onto neamine to enhance membrane permeabilization:

-

Tritylation-Alkylation-Deprotection :

Key Findings :

-

Linear alkyl chains (nonyl) optimize lipopolysaccharide (LPS) binding and outer membrane disruption in P. aeruginosa .

-

3′,6-diNn shows bactericidal activity against colistin-resistant strains (MIC: 2–8 μg/mL) .

Periodate Oxidation

Tetra-N-acetyl neamine undergoes oxidative cleavage with periodic acid (H₅IO₆):

-

Reaction : Consumption of 4–7 moles of periodate per mole of neamine over 20–40 hours .

-

Application : Used to elucidate carbohydrate linkage patterns in neamine derivatives .

Figure 1: Periodate Consumption During Oxidation

| Time (hours) | Periodate Consumed (mol/mol) | pH |

|---|---|---|

| 20 | 4.7 | 6.5 |

| 40 | 7.0 | 4.0 |

β-Elimination and Glycosylation

Oxidation of 5-O-benzoate derivatives to ketones followed by β-elimination yields aprabiosamine scaffolds:

Scientific Research Applications

Neamine hydrochloride, also known as neamine tetrahydrochloride, is a derivative of neomycin and belongs to the aminoglycoside antibiotic class. It has a molecular formula of and a molecular weight of approximately 468.2 g/mol. Neamine hydrochloride is recognized as a core structure in synthesizing various aminoglycoside antibiotics because it can undergo further chemical modifications, enhancing its pharmacological properties. The compound is typically found in crystalline form and is soluble in polar solvents, making it suitable for various biochemical applications.

Scientific Research Applications

Neamine hydrochloride has several applications across different fields:

- Antimicrobial Agent: Neamine hydrochloride exhibits biological activity, functioning primarily as an antimicrobial agent. Its mechanism of action primarily involves disrupting protein synthesis by binding to the bacterial ribosome, which leads to cell death. Its broad spectrum of activity makes it a candidate for pharmaceutical applications.

- Building Block in Antibiotic Synthesis: Neamine serves as a crucial building block due to its ability to undergo further chemical modifications, enhancing its pharmacological properties. These reactions are essential for modifying neamine's structure to optimize its therapeutic efficacy against various pathogens.

- Research and therapeutic use: The synthesis of neamine hydrochloride typically involves several steps, and these methods are critical for producing neamine in sufficient quantities for research and therapeutic use. Its versatility in application highlights the importance of continued research into neamine's properties and potential uses.

- Anti-angiogenesis: Neamine tetrahydrochloride acts as an anti-angiogenesis agent by targeting angiogenin and inhibiting the roles of Angpt1/2 .

- Antibacterial Compounds: Amphiphilic aminoglycoside antibiotics, including neamine derivatives, could be promising antibacterial compounds by acting on lipid domains, including cardiolipin clusters .

- Membrane Permeabilization: Neamine derivatives induce membrane permeabilization .

Interaction Studies

Interaction studies involving neamine hydrochloride have revealed insights into its pharmacodynamics:

- Pharmacodynamics: Understanding these interactions is crucial for optimizing therapeutic regimens involving neamine.

- Lipid Interactions: Neamine interacts with cardiolipin and phosphatidylglycerol, which are negatively charged lipids from inner bacterial membranes . It also interacts with lipopolysaccharides .

- Bacterial membrane permeabilization: Neamine derivative can induce bacterial membrane permeabilization .

Mechanism of Action

Neamine exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis . This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Aminoglycosides

Neamine derivatives share a conserved pseudodisaccharide core (rings I and II of 2-deoxystreptamine), which is critical for binding to the bacterial ribosomal decoding A-site. Key comparisons include:

| Compound | Rings | Key Functional Groups | MIC (μg mL⁻¹) | Targets |

|---|---|---|---|---|

| Neamine | 2 | 2',6'-diamino (ring I) | 100 (E. coli) | Ribosomal RNA, angiogenin |

| Kanamycin A | 4 | 3',4'-dihydroxy (ring III) | 1.5–6 (E. coli) | Ribosomal RNA, APH(3') enzymes |

| Pseudo-disaccharide 7 | 2 | Modified hydroxyl/amino groups | 50–100 (E. coli) | Ribosomal RNA, AAC(6') enzymes |

| Tobramycin | 4 | 3'-deoxy (ring III) | 0.5–2 (P. aeruginosa) | Ribosomal RNA, efflux pumps |

- Antibacterial Activity : Neamine (MIC = 100 μg mL⁻¹) is less potent than kanamycin A (MIC = 1.5–6 μg mL⁻¹) due to the absence of additional rings (III and IV) that enhance RNA binding and resistance to modifying enzymes like APH(3') . Derivatives like pseudo-disaccharide 7 show improved MICs (50 μg mL⁻¹) by optimizing hydrogen-bonding interactions .

- Binding Mechanism : Crystal structures reveal that neamine forms 8 conserved hydrogen bonds with ribosomal RNA, similar to gentamicin and kanamycin. However, additional rings in kanamycin (e.g., ring III) provide extra contacts, improving binding affinity and resistance profile .

Anti-Cancer Activity

- Neamine Tetrahydrochloride: Inhibits pancreatic and oral cancer cell proliferation by blocking angiogenin nuclear translocation (IC₅₀ = 10–20 μM) and reducing tumor angiogenesis in xenograft models .

- Comparison with Other Aminoglycosides: Streptomycin and kanamycin lack significant anti-cancer activity. Neamine's lower toxicity (compared to neomycin) and dual targeting of angiogenin and ribosomal RNA make it a unique lead compound for oncology .

Neuroprotective Effects

- Neamine : In type 1 diabetic rats, neamine reduces ischemic stroke lesion volume by 40% and improves functional outcomes (mNSS score: 6.2 vs. 8.9 in controls) via BBB stabilization and anti-inflammatory pathways .

- Comparison: Traditional aminoglycosides (e.g., gentamicin) are associated with ototoxicity and nephrotoxicity, limiting their therapeutic window. Neamine’s neuroprotection is a distinct advantage .

Toxicity Profile

| Compound | Toxicity Profile |

|---|---|

| Neamine | Low toxicity (comparable to streptomycin) |

| Neomycin | High nephrotoxicity and ototoxicity |

| Kanamycin A | Moderate nephrotoxicity |

Neamine’s reduced toxicity is attributed to its simpler structure and lack of ionizable groups that accumulate in renal tissues .

Biological Activity

Neamine hydrochloride and its tetrahydrochloride form are derivatives of neomycin, an aminoglycoside antibiotic. These compounds exhibit significant biological activities, including antibacterial, antiviral, and potential antitumor effects. This article explores their biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : Neamine hydrochloride (C₁₂H₃₀Cl₄N₄O₆) is characterized by its unique structure that allows it to interact with ribosomal RNA and other biological molecules.

- CAS Number : 15446-43-2.

Neamine functions primarily through the following mechanisms:

- Inhibition of Protein Synthesis :

- Antiviral Activity :

- Antitumor Properties :

Biological Activity Overview

Case Studies

- Antibacterial Efficacy :

- Antiviral Research :

- Antitumor Activity :

Q & A

Q. What analytical methods are recommended for characterizing Neamine Hydrochloride purity and structure in academic research?

Neamine Hydrochloride requires rigorous analytical validation due to its role as a reference standard and precursor in aminoglycoside biosynthesis. Key methodologies include:

- HPLC-DAD/ELSD : For purity assessment and separation of isomers (e.g., ribosyl vs. arabinosyl derivatives). Use C18 columns with mobile phases like ammonium acetate buffer and acetonitrile gradients .

- Mass Spectrometry (MS) : To confirm molecular weight (base: 322.4 g/mol) and detect impurities via fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly to resolve stereochemistry at hydroxyl and amino groups (e.g., 1H/13C NMR in D2O) .

Sample Handling : Store in light-protected containers at -20°C. Prepare fresh solutions for assays to avoid hydrolysis .

Q. How is Neamine Hydrochloride biosynthetically incorporated into aminoglycoside antibiotics like butirosin?

Neamine serves as the core scaffold in aminoglycoside biosynthesis. Key enzymatic steps include:

- Phosphoribosylation : Neamine phosphoribosyltransferase transfers a phosphoribosyl group from PRPP to neamine, forming 5'-phosphoribostamycin (Fig. 12C in ). This enzyme has a conserved PRPP-binding motif (212-Asp-Ile-Val-Ile-Leu-Glu-Asp-Gln-Pro-His-Thr-Gly-Gly-Thr-225) critical for activity .

- Post-modification : A 4-amino-2-hydroxybutyryl side chain is added in butirosin, distinguishing it from neomycin or paromomycin, which lack this moiety .

Experimental Design : Use Bacillus circulans cell lysates for in vitro assays. Monitor reactions via TLC or LC-MS to track phosphoribostamycin formation .

Advanced Research Questions

Q. How can structural and electrostatic interactions of the neamine core with RNA targets be systematically studied?

Neamine binds RNA motifs (e.g., ribosomal A-site or riboswitches) via:

Q. Methodology :

Q. What strategies optimize neamine derivatives for enhanced RNA binding or reduced toxicity?

- Linker modifications : Attach ethylenediamine-lysine/arginine chains to neamine’s C5 position to improve electrostatic interactions with RNA .

- Base substitution : Replace pyrimidine with purine bases (e.g., adenine/guanine conjugates) for stronger stacking interactions (Fig. 5 in ) .

Q. Synthesis Workflow :

Protect neamine’s reactive groups (e.g., acetylation).

Couple linkers via EDC/NHS chemistry.

Purify derivatives using ion-exchange chromatography.

Validate binding via surface plasmon resonance (SPR) or fluorescence quenching .

Q. How does neamine phosphoribosyltransferase’s atypical size and structure impact its catalytic mechanism?

Unlike typical phosphoribosyltransferases (PRTases), B. circulans neamine phosphoribosyltransferase has 604 residues (vs. 152–400 in E. coli PRTases), suggesting a bifunctional role. Key findings:

- PRPP-binding motif : Shares homology with hypoxanthine PRTases but lacks a second confirmed activity .

- Kinetic assays : Measure Km for PRPP and neamine under varying pH (optimum ~7.5). Use radioactive [<sup>14</sup>C]-PRPP to track ribosylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.